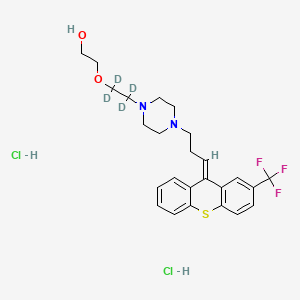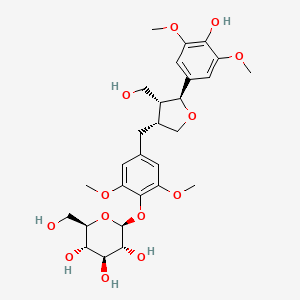![molecular formula C13H19NO2 B12429759 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a hydroxy group, a methylpyrrolidinyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrrolidine ring.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified pyrrolidine derivatives.
Substitution: Formation of brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[1-Hydroxy-1-(2-methylpyrrolidin-2-yl)ethyl]phenol
- 4-[1-Hydroxy-1-(3-methylpyrrolidin-2-yl)ethyl]phenol
- 4-[1-Hydroxy-1-(4-methylpyrrolidin-2-yl)ethyl]phenol
Uniqueness
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-[1-hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol |
InChI |
InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
NCOJGMWSQHQPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



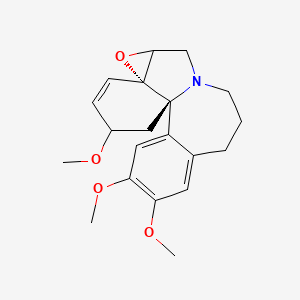
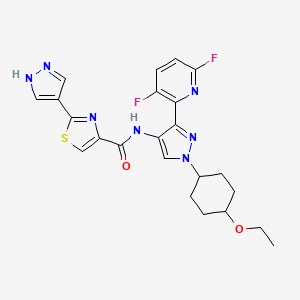
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
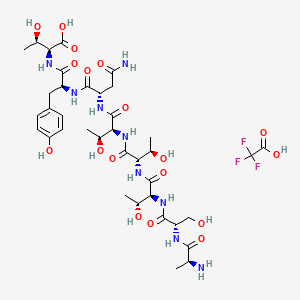
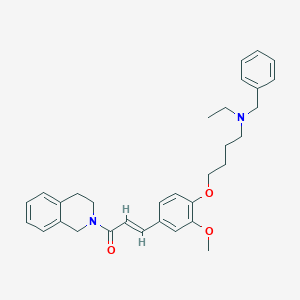
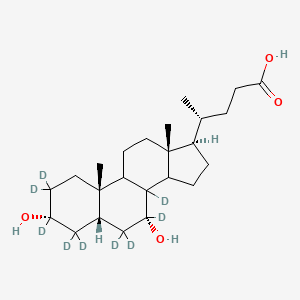
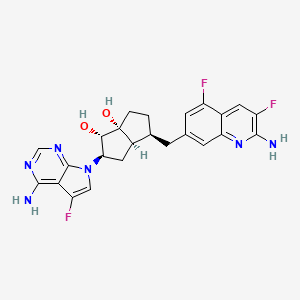
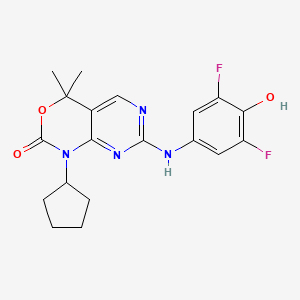
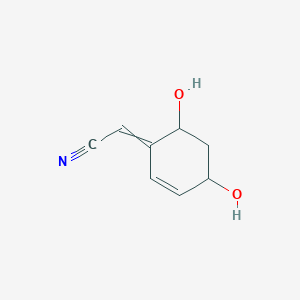
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
